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molecular formula C11H13BrO2S B8622116 Ethyl 3-[(3-bromophenyl)thio]propanoate

Ethyl 3-[(3-bromophenyl)thio]propanoate

Cat. No. B8622116
M. Wt: 289.19 g/mol
InChI Key: NZRJITAIZUXYJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07294650B2

Procedure details

A mixture of 1-bromo-3-iodobenzene (3 g) and 1,1′-bis(diphenylphosphino)ferrocene (90 mg) in dimethylformamide (10 ml) and triethylamine (2 ml) was treated with tris(dibenzylideneacetone)dipalladium (175 mg) at 20° C. under nitrogen. After 10 min ethyl 3-mercaptopropionate (1.14 ml) was added and the mixture was heated to 60° C. for 1.5 h. The mixture was diluted with ethyl acetate and washed with 2M hydrochloric acid, brine and dried (MgSO4). The filtrate was concentrated and chromatographed on a biotage cartridge (40 g) eluting with dichloromethane-cyclohexane (1:3) to give the title compound (1.58 g) LCMS RT=3.50 min
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
90 mg
Type
catalyst
Reaction Step One
Quantity
1.14 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
175 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](I)[CH:3]=1.[SH:9][CH2:10][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13]>CN(C)C=O.C(N(CC)CC)C.C(OCC)(=O)C.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Br:1][C:2]1[CH:3]=[C:4]([S:9][CH2:10][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:5]=[CH:6][CH:7]=1 |f:5.6.7,8.9.10.11.12|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)I
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
90 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
Step Two
Name
Quantity
1.14 mL
Type
reactant
Smiles
SCCC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
175 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 2M hydrochloric acid, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on a biotage cartridge (40 g)
WASH
Type
WASH
Details
eluting with dichloromethane-cyclohexane (1:3)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)SCCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.58 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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